molecular formula C13H9N5 B14364941 3-Azido-2-phenyl-2H-indazole CAS No. 91534-19-9

3-Azido-2-phenyl-2H-indazole

Cat. No.: B14364941
CAS No.: 91534-19-9
M. Wt: 235.24 g/mol
InChI Key: CSKLNYINYGJVRS-UHFFFAOYSA-N
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Description

3-Azido-2-phenyl-2H-indazole is a functionalized indazole derivative offered for research and development purposes. The 2H-indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its pronounced biological activities and presence in pharmacologically active molecules . This scaffold is a key structural component in several marketed drugs and compounds under clinical investigation, exhibiting a broad spectrum of biological properties including antitumor, antimicrobial, anti-inflammatory, and anticancer activities . Specifically, derivatives of 2-phenyl-2H-indazole have been synthesized and shown significant biological activity. For instance, some demonstrate potent antiprotozoal activity against pathogens like Giardia intestinalis and Entamoeba histolytica , in some cases exceeding the potency of the standard drug metronidazole . Other 2,3-diphenyl-2H-indazole derivatives have exhibited in vitro inhibitory activity against human cyclooxygenase-2 (COX-2), highlighting their potential as anti-inflammatory agents . The incorporation of an azido group at the 3-position makes this compound a valuable synthetic intermediate. The azide functionality is commonly utilized in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows researchers to efficiently conjugate the indazole core to other molecules, such as fluorophores, biotin, or other pharmacophores, for the creation of chemical libraries, probe development, or structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new synthetic pathways for functionalized 2H-indazoles and to develop novel bioactive molecules targeting a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91534-19-9

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

3-azido-2-phenylindazole

InChI

InChI=1S/C13H9N5/c14-17-15-13-11-8-4-5-9-12(11)16-18(13)10-6-2-1-3-7-10/h1-9H

InChI Key

CSKLNYINYGJVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C=CC=CC3=N2)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 3 Azido 2 Phenyl 2h Indazole

Direct Synthesis Approaches to 3-Azido-2-phenyl-2H-indazole

Direct synthetic methods offer a more streamlined route to the target molecule, often involving the formation of the indazole core and the introduction of the azide (B81097) functionality in a single or sequential pot reaction.

One-Pot Multicomponent Reactions Incorporating Azide Functionality

One-pot multicomponent reactions are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.

A prominent and widely reported method for the synthesis of 2H-indazoles involves a copper-catalyzed one-pot, three-component reaction. capes.gov.brorganic-chemistry.orgacs.org This reaction utilizes readily available starting materials: 2-bromobenzaldehydes, primary amines (such as aniline (B41778) to introduce the 2-phenyl group), and sodium azide. capes.gov.brresearchgate.net The copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds. capes.gov.brorganic-chemistry.orgacs.org

The reaction mechanism is believed to initiate with the condensation of 2-bromobenzaldehyde (B122850) and the primary amine to form an imine intermediate. researchgate.net Subsequently, a copper-catalyzed reaction between the aryl bromide and sodium azide occurs, followed by an intramolecular N-N bond formation to yield the 2H-indazole ring system. researchgate.net This methodology is noted for its broad substrate scope and high tolerance for various functional groups. capes.gov.brorganic-chemistry.orgacs.org Different copper sources, such as copper(I) iodide (CuI) with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective. organic-chemistry.orgresearchgate.net Heterogeneous catalysts, including copper(II)-hydrotalcite and copper oxide nanoparticles supported on activated carbon, have also been successfully employed, offering advantages in terms of catalyst recovery and reuse. acs.orgnih.govgjesr.com

Table 1: Examples of Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-indazoles

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuI / TMEDA-DMSO12012Good gjesr.com
Cu(II)-Hydrotalcite-DMSO1206Good gjesr.com
CuO NanoparticlesCs₂CO₃DMSO120-40-84 gjesr.com
ASS-Cu(acac)₂-DMSO100-Good gjesr.com
Cu(II)-salen complex-Nearly solvent-free120-Good gjesr.com
CuO@C-PEG-40010020-24Good acs.orgnih.gov

Note: "Good" indicates that the source reported favorable yields without specifying the exact percentage in the abstract.

Azidation Strategies on Pre-formed 2-phenyl-2H-indazoles

An alternative direct approach involves the introduction of the azide group onto a pre-existing 2-phenyl-2H-indazole scaffold. This can be achieved through nucleophilic substitution or metal-catalyzed reactions.

The reactivity of halogen atoms at the C3 position of the indazole ring towards nucleophiles can be exploited for azidation. rsc.org While 3-chloro- and 3-bromo-1H-indazoles are generally unreactive towards hydrazine, the presence of substituents on the indazole ring can increase the reactivity of the C3-halogen. thieme-connect.de For the synthesis of this compound, a precursor such as 3-halo-2-phenyl-2H-indazole would be required. The reaction would involve a nucleophilic substitution of the halogen with an azide source, such as sodium azide. The success of this approach is dependent on the reactivity of the specific halogenated substrate. rsc.org

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-heteroatom bonds. While specific examples for the direct C3-azidation of 2-phenyl-2H-indazole are not extensively detailed in the initial search results, the general principles of metal-catalyzed azidation could be applied. This would likely involve the reaction of a 3-halo-2-phenyl-2H-indazole with an azide source in the presence of a suitable metal catalyst, such as copper or palladium. researchgate.net These reactions often require specific ligands and reaction conditions to achieve high efficiency and selectivity.

Indirect Synthesis via Derivatization of Indazole Precursors

Indirect methods involve the synthesis of a functionalized indazole precursor that can be subsequently converted to the desired 3-azido derivative.

One potential indirect route involves the synthesis of 2-azidobenzaldehyde (B97285) derivatives, which can then undergo cyclization reactions to form the indazole ring. rsc.org For instance, o-azidobenzaldehyde can be synthesized from o-nitrobenzaldehyde and sodium azide. rsc.org The subsequent reaction of this azidoaldehyde with phenylhydrazine (B124118) could potentially lead to the formation of a 2H-indazole, although the specific regioselectivity and subsequent transformations would need to be carefully controlled. rsc.org Another approach could involve the diazotization of a 3-amino-2-phenyl-2H-indazole precursor, followed by substitution with an azide salt. The synthesis of the 3-aminoindazole starting material can be achieved through methods like the thermolysis of o-azidobenzamidine. rsc.org

Cyclization Reactions Leading to the 2H-Indazole Core with Subsequent Azide Introduction

The formation of the 2H-indazole core is a critical step in the synthesis of this compound. Several transition-metal-catalyzed and classical organic reactions have been employed to construct this heterocyclic system.

Palladium-catalyzed reactions have proven to be a versatile tool for the synthesis of 2-aryl-2H-indazoles. One notable method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.orgcapes.gov.br This approach allows for the formation of the N1-C7a bond, leading to the desired 2H-indazole ring system. organic-chemistry.org The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a suitable ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and a base like sodium tert-butoxide (tBuONa). organic-chemistry.org The process has been shown to be tolerant of a variety of functional groups on both the N-aryl and the benzyl (B1604629) moieties, including both electron-donating and electron-withdrawing substituents. organic-chemistry.orgcapes.gov.br

Another palladium-catalyzed approach involves a domino reaction of 2-halophenylacetylenes with hydrazines. dovepress.com This method proceeds through a regioselective intermolecular C-N coupling followed by an intramolecular addition cascade, offering a convenient one-pot synthesis of 2H-indazoles. dovepress.com Additionally, a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles has been developed from readily available 2-bromobenzyl bromides and arylhydrazines. This palladium-catalyzed process involves a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org

Catalyst SystemStarting MaterialsKey Features
Pd(OAc)2/dppf/tBuONaN-aryl-N-(o-bromobenzyl)hydrazinesTolerates a wide range of substituents. organic-chemistry.orgcapes.gov.br
Palladium Catalyst2-halophenylacetylenes and hydrazinesOne-pot domino reaction. dovepress.com
Pd/Cs2CO3/t-Bu3PHBF42-bromobenzyl bromides and arylhydrazinesRegioselective intermolecular N-benzylation followed by intramolecular N-arylation. organic-chemistry.org

Rhodium-catalyzed reactions provide an efficient pathway for the synthesis of N-aryl-2H-indazoles. A notable method involves a formal [4+1] annulation of azobenzenes and aldehydes. nih.govacs.org This reaction is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. nih.govacs.org The azo group serves as a directing group for the ortho C-H bond activation and as a nucleophile to trap the initial aldehyde addition product. nih.govacs.org This methodology is highly functional group compatible and allows for the synthesis of a wide variety of substituted indazoles. nih.govacs.orgacs.org

Furthermore, rhodium(III)-catalyzed C-H functionalization of azobenzenes with α-keto aldehydes, such as ethyl glyoxalate and aryl glyoxals, has been developed to afford C3-acylated-(2H)-indazoles. nih.gov This method provides a direct route to introduce a carbonyl functionality at the 3-position of the 2H-indazole ring.

CatalystStarting MaterialsKey Features
Rh(III) CatalystAzobenzenes and aldehydesFormal [4+1] annulation, high functional group tolerance. nih.govacs.orgacs.org
Rh(III) CatalystAzobenzenes and α-keto aldehydesDirect synthesis of C3-acylated-(2H)-indazoles. nih.gov

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 2H-indazoles, particularly through intramolecular N-N bond formation. rsc.org A highly efficient one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been developed. organic-chemistry.orgcapes.gov.brresearchgate.net In this process, a copper catalyst, such as copper(I) iodide (CuI) with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, facilitates both the C-N and N-N bond formations. organic-chemistry.orgresearchgate.net This method is notable for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgcapes.gov.br The use of copper(I) oxide nanoparticles (Cu2O-NP) as a catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300) has also been reported. organic-chemistry.org

A related approach involves the copper-catalyzed intramolecular amination of 2-azidobenzaldehyde derivatives. For instance, the reaction of 2-azidobenzaldehyde with primary amines in the presence of a copper catalyst can lead to the formation of the 2H-indazole ring. rsc.org

Catalyst SystemStarting MaterialsKey Features
CuI/TMEDA2-bromobenzaldehydes, primary amines, sodium azideOne-pot, three-component reaction with broad substrate scope. organic-chemistry.orgcapes.gov.brresearchgate.net
Cu2O-NP2-chloro/bromobenzaldehydes, primary amines, sodium azideLigand-free conditions in a green solvent. organic-chemistry.org
CuO@C2-bromobenzaldehydes, primary amines, sodium azideHeterogeneous nanocatalyst under ligand-free and base-free conditions. acs.org

The reductive cyclization of ortho-nitroaryl compounds is a classical and robust method for synthesizing 2H-indazoles, often referred to as the Cadogan reaction. organic-chemistry.orgnih.gov This approach typically involves the condensation of an ortho-nitrobenzaldehyde with an aniline or an aliphatic amine to form an ortho-imino-nitrobenzene intermediate. organic-chemistry.org This intermediate then undergoes a reductive cyclization, promoted by a reducing agent such as tri-n-butylphosphine, to afford the substituted 2H-indazole. organic-chemistry.org While traditionally requiring high temperatures, milder conditions have been developed, for example, using isopropanol (B130326) as a solvent at 80°C. organic-chemistry.orgnih.gov

Another reductive cyclization approach utilizes a low-valent titanium reagent to induce the cyclization of 2-nitrobenzylamines. gjesr.com Additionally, SnCl2-mediated cyclization of nitroarenes has been employed for the synthesis of substituted-2H-indazoles. nih.gov These methods provide access to a wide range of structurally diverse 2H-indazoles. organic-chemistry.org

Reducing Agent/CatalystStarting MaterialsKey Features
Tri-n-butylphosphineortho-Nitrobenzaldehydes and aminesOne-pot condensation and reductive cyclization. organic-chemistry.org
Low-valent titanium reagent2-NitrobenzylaminesReductive cyclization. gjesr.com
SnCl2NitroarenesReductive cyclization. nih.gov

The [3+2] dipolar cycloaddition reaction offers a rapid and highly efficient route to the 2H-indazole core. nih.govnih.govorganic-chemistry.org A prominent example is the reaction between arynes and sydnones. nih.govnih.govorganic-chemistry.orgacs.org This reaction proceeds under mild conditions and provides excellent yields and selectivity for the 2H-indazole isomer. nih.govnih.govorganic-chemistry.org The process involves the in situ generation of an aryne, which then undergoes a [3+2] cycloaddition with a stable, cyclic 1,3-dipole like a sydnone. nih.govorganic-chemistry.org The resulting bicyclic adduct spontaneously extrudes a molecule of carbon dioxide to form the aromatic 2H-indazole ring. nih.govnih.gov This method is particularly advantageous as it often avoids the formation of the isomeric 1H-indazoles. nih.govacs.org

Another [3+2] cycloaddition strategy involves the reaction of diazocompounds with o-(trimethylsilyl)aryl triflates. nih.gov

DipoleDipolarophileKey Features
SydnonesArynesMild conditions, high yields, and excellent selectivity for 2H-indazoles. nih.govnih.govorganic-chemistry.orgacs.org
Diazocompoundso-(trimethylsilyl)aryl triflates[3+2] cycloaddition approach. nih.gov

Regioselective Introduction of Functional Groups at the C3 Position

The C3 position of the 2H-indazole core is a prime target for functionalization, enabling the synthesis of a diverse array of derivatives. researchgate.netchim.it Research has established numerous protocols for the regioselective introduction of various substituents at this site, which is a critical step in modifying the chemical and biological properties of the parent molecule. Methodologies include trifluoromethylation, formylation, selenylation, amination, and, crucially for the synthesis of the target compound, halogenation. chim.itchemrxiv.orgdntb.gov.uathieme-connect.de

The introduction of an azido (B1232118) group at the C3 position of 2-phenyl-2H-indazole is not commonly achieved via direct C-H azidation. Instead, a more prevalent and reliable strategy involves a two-step sequence: initial regioselective halogenation of the C3 position, followed by a nucleophilic substitution reaction with an azide salt.

Step 1: Regioselective Halogenation of 2-Phenyl-2H-indazole

The first step involves the selective installation of a halogen atom (typically bromine or iodine) at the C3 position. This transformation creates a reactive site that is amenable to subsequent substitution. Halogenation reactions are well-documented for the indazole scaffold and are often used to prepare intermediates for metal-catalyzed cross-coupling reactions. chim.it Reagents such as N-bromosuccinimide (NBS) are widely employed for the regioselective bromination of the 2H-indazole heterocyclic system. chim.it The resulting 3-halo-2-phenyl-2H-indazole is a key intermediate for introducing the azido group.

ReactionStarting MaterialReagentSolventProductReference
C3-Bromination2-Phenyl-2H-indazoleN-Bromosuccinimide (NBS)MeCN, CH2Cl2, or CHCl33-Bromo-2-phenyl-2H-indazole chim.it
C3-Iodination2-Phenyl-2H-indazoleIodine (I2) / KOHDMF or Dioxane3-Iodo-2-phenyl-2H-indazole chim.it
C3-ChlorinationN-(o-azidobenzoyl) anilideThionyl chloride (SOCl2)Not Specified3-Chloro-2-phenyl-2H-indazole rsc.org

Step 2: Nucleophilic Substitution with Azide

Once the 3-halo-2-phenyl-2H-indazole intermediate is prepared, the azido group can be introduced via a nucleophilic substitution reaction. The halogen at the C3 position serves as a good leaving group, which can be displaced by an azide nucleophile, most commonly sodium azide (NaN₃). rsc.org The reactivity of 3-chloro-2-phenyl-2H-indazole toward nucleophiles has been noted in the literature, supporting the feasibility of this transformation. rsc.org This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

ReactionStarting MaterialReagentSolventProductReference
Azidation3-Bromo-2-phenyl-2H-indazoleSodium Azide (NaN₃)DMSOThis compound rsc.org
Azidation3-Chloro-2-phenyl-2H-indazoleSodium Azide (NaN₃)DMSOThis compound rsc.orgrsc.org

An alternative, though less direct, proposed pathway involves the diazotization of a 3-amino-2-phenyl-2H-indazole precursor. This would first require the regioselective amination of the C3 position, for which methods have been developed. chim.it The resulting amino group could then be converted to a diazonium salt, which is subsequently displaced by an azide ion. This diazotization-azidation sequence is a classic method for introducing azide functionalities onto aromatic systems. rsc.org

Chemical Reactivity and Transformation Pathways of 3 Azido 2 Phenyl 2h Indazole

Reactions Involving the Azido (B1232118) Group

The thermal decomposition of aryl azides is a well-established method for generating aryl nitrenes, which are highly reactive intermediates. In the case of 3-azido-2-phenyl-2H-indazole, thermolysis leads to the extrusion of dinitrogen (N₂) and the formation of the corresponding 2-phenyl-2H-indazol-3-ylnitrene. This process is a key step in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net

The generated nitrene is a highly electrophilic species that can undergo several subsequent reactions, most notably intramolecular cyclization. For instance, flash vacuum thermolysis (FVT) of 3-azido-2-phenylquinoline at high temperatures (e.g., 500°C) results in the formation of a nitrene intermediate which then cyclizes to yield indoloquinoline. researchgate.net While this example involves a quinoline (B57606) core, the principle of thermal nitrene formation and subsequent cyclization is applicable to the 2-phenyl-2H-indazole system. The thermal decomposition of 2-azidobenzylideneamines also results in intramolecular cyclization to form the indazole nucleus. researchgate.net

The general transformation can be represented as follows:

Ar-N₃ → Ar-N: + N₂

Where Ar represents the 2-phenyl-2H-indazol-3-yl group.

The stability and reactivity of the resulting nitrene are influenced by the electronic nature of the substituents on the indazole and phenyl rings.

Table 1: Thermal Decomposition of Azido Compounds and Subsequent Reactions

Starting Material Conditions Intermediate Product Reference
3-Azido-2-phenylquinoline Flash Vacuum Thermolysis (FVT), 500°C 2-Phenylquinolin-3-ylnitrene Indoloquinoline researchgate.net
2-Azidobenzylideneamines Thermolysis Arylnitrene Indazole derivatives researchgate.net

Similar to thermal decomposition, photochemical irradiation of this compound provides an alternative and often milder method for generating the 2-phenyl-2H-indazol-3-ylnitrene. researchgate.net The absorption of ultraviolet (UV) light excites the azide (B81097) molecule, leading to the cleavage of the nitrogen-nitrogen bond and the release of a nitrogen molecule.

Photolysis is frequently carried out at low temperatures in inert matrices to trap and spectroscopically observe the highly reactive nitrene intermediates. researchgate.net The photochemically generated nitrenes exhibit similar reactivity to those formed thermally, undergoing intramolecular C-H insertion or other cyclization reactions. The use of light offers the advantage of temporal and spatial control over the reaction, which is particularly useful in complex syntheses. researchgate.net

The photochemical generation of nitrenes from aryl azides is a cornerstone of synthetic strategies aimed at forming new heterocyclic rings via C-H insertion processes. researchgate.net

Table 2: Photochemical Generation of Nitrenes from Azido Compounds

Starting Material Conditions Intermediate Key Observation Reference
3,5-Dimethylisoxazole UV laser, low-temperature matrix Nitrile ylide Formation of various photoproducts researchgate.net
Aryl azides Photolysis Aryl nitrene C-H insertion to form pyrroles, indoles, etc. researchgate.net

The azido group in this compound can act as a 1,3-dipole in cycloaddition reactions, a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that involves the reaction of an azide with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgsigmaaldrich.com This reaction is known for its high yields and tolerance of a wide range of functional groups. organic-chemistry.orgacs.org The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide.

For this compound, this reaction provides a straightforward method to link the indazole scaffold to other molecules containing a terminal alkyne. The reaction is typically carried out using a Cu(I) source, which can be generated in situ from Cu(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. acs.org The use of copper oxide nanoparticles has also been reported as an efficient catalyst for related syntheses. researchgate.netacs.org

Table 3: Examples of CuAAC Reactions

Azide Alkyne Catalyst System Product Reference
Organic azides Terminal alkynes Cu(I) salts 1,4-Disubstituted 1,2,3-triazoles organic-chemistry.orgsigmaaldrich.com
Benzyl (B1604629) azide N-propargyl-7-bromo-1H-indole Cu(I) 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-7-bromo-1H-indole nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC, which is particularly valuable for biological applications where the cytotoxicity of copper is a concern. nih.govd-nb.info This reaction utilizes strained cyclooctynes, which have a high ring strain that significantly lowers the activation energy for the cycloaddition with azides. nih.govd-nb.info

The reaction of this compound with a strained alkyne like a cyclooctyne (B158145) derivative would proceed under physiological conditions without the need for a metal catalyst. nih.gov The rate of SPAAC can be influenced by the structure of both the azide and the cyclooctyne, with some cyclooctyne derivatives exhibiting extremely fast reaction kinetics. d-nb.info Secondary interactions within the reactants can also enhance the reaction rate and control regioselectivity. rsc.orgchemrxiv.org

Table 4: Characteristics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Feature Description Reference
Catalyst Catalyst-free (bioorthogonal) nih.govd-nb.info
Dipolarophile Strained alkynes (e.g., cyclooctynes) nih.govd-nb.info
Conditions Physiological conditions (room temperature, aqueous solution) nih.gov
Kinetics Can be very fast, tunable by cyclooctyne structure d-nb.inforesearchgate.net

| Applications | Bioconjugation, labeling of biomolecules in living systems | nih.gov |

Beyond reactions with alkynes, the azido group of this compound can participate in 1,3-dipolar cycloadditions with other dipolarophiles, such as alkenes, nitriles, and carbonyls. wikipedia.orgorganic-chemistry.org These reactions, often referred to as Huisgen cycloadditions, lead to the formation of various five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

The regioselectivity and stereospecificity of these cycloadditions are governed by the frontier molecular orbital (FMO) theory, which considers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the dipole and dipolarophile. wikipedia.org For example, the reaction of an azide with an alkene can yield a triazoline ring. The reactivity can be influenced by the electronic nature of the substituents on both reactants. wikipedia.org Additionally, sydnones, which are stable cyclic 1,3-dipoles, have been used in cycloaddition reactions with arynes to produce 2H-indazoles. nih.gov

Table 5: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-Dipole Dipolarophile Product Reference
Organic azide Alkyne 1,2,3-Triazole wikipedia.org
Nitrile oxide Alkene Isoxazoline wikipedia.org
Nitrile oxide Alkyne Isoxazole beilstein-journals.org

Cycloaddition Reactions (Click Chemistry)

Reactions Involving the 2H-Indazole Ring System

The 2H-indazole core is an aromatic heterocyclic system that participates in various reactions, including electrophilic and nucleophilic substitutions, which allow for extensive functionalization.

The 2H-indazole ring system is susceptible to electrophilic aromatic substitution. The substitution pattern is influenced by the reaction conditions and the substituents already present on the indazole core and the N-phenyl ring. Generally, the C3 position is the most reactive site for electrophilic attack. thieme-connect.de However, substitution can also occur at positions C5 and C7 of the fused benzene (B151609) ring. thieme-connect.de

Halogenation: Direct bromination of 2-phenyl-2H-indazole with bromine in acetic acid selectively yields 3-bromo-2-phenyl-2H-indazole. acs.org Further bromination can lead to di- and tri-substituted products, including 3,5-dibromo- and 3,5,7-tribromo-2-phenyl-2H-indazole. acs.org More modern, metal-free methods using N-halosuccinimides (NCS for chlorination, NBS for bromination) provide highly regioselective access to mono- and poly-halogenated 2H-indazoles. nih.gov For instance, reacting 2-phenyl-2H-indazole with NBS in ethanol (B145695) at 50°C yields the 3-bromo derivative in high yield. nih.gov Ultrasound-assisted bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) also provides an efficient route to 3-bromo-2H-indazoles. nih.gov An electrochemical approach for the halogenation of 2H-indazoles using sodium halides (NaCl, NaBr) has also been developed, offering an environmentally friendly method that avoids metal catalysts and external oxidants. researchgate.net

Nitration: The nitration of 2-phenyl-2H-indazole demonstrates the nuanced control of regioselectivity. A radical C3-nitration can be achieved using iron(III) nitrate (B79036) (Fe(NO₃)₃·9H₂O) in the presence of TEMPO as a radical initiator, affording 3-nitro-2-phenyl-2H-indazole. rsc.orgchim.it Conversely, a site-selective nitration at the C7 position can be accomplished under different conditions, for example, using Fe(NO₃)₃·9H₂O with Zn(OTf)₂ in acetonitrile (B52724), to yield 7-nitro-2-phenyl-2H-indazole. rsc.org The thermal rearrangement of 2-nitro-2H-indazoles can also lead to the formation of 3-nitro-1H-indazoles. thieme-connect.de

Functionalized indazoles, particularly those bearing leaving groups like halogens, are valuable precursors for introducing a variety of other functional groups via nucleophilic substitution reactions. The 3-chloro-2-phenyl-2H-indazole intermediate, for example, is reactive towards nucleophiles. rsc.orgrsc.orgresearchgate.net

A notable application is the nucleophilic aromatic substitution (SNAr) reaction. Fluorinated indazole systems can undergo highly selective nucleophilic displacement, allowing for further functionalization. springernature.com This reactivity is also observed in related fused systems; for instance, a chlorinated pyrimido[1,2-b]indazole scaffold readily undergoes SNAr reactions with various amines (like morpholine (B109124) and substituted anilines) and thiols to introduce new substituents. capes.gov.br In one synthetic strategy, an intramolecular SNAr reaction of a formazan (B1609692) bearing a pentafluorophenyl group is a key step in forming the indazole ring itself. springernature.com Another example involves the displacement of a bromo group on a side chain attached to the indazole nitrogen, where a bromide is substituted by an azide (–CH₂Br → –CH₂N₃). rsc.org

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole scaffold without the need for pre-functionalized starting materials. acs.orgrsc.org

The C3 position of the 2H-indazole ring is particularly amenable to direct functionalization through radical pathways or transition-metal catalysis. acs.org

Trifluoromethylation: The introduction of a trifluoromethyl (CF₃) group at the C3 position is of significant interest in medicinal chemistry. Several methods have been developed to achieve this transformation on the 2-phenyl-2H-indazole substrate. These include:

Photoredox Catalysis: Visible-light-promoted, metal-free photoredox catalysis using an organic dye like rose bengal or methylene (B1212753) blue, with Langlois' reagent (NaSO₂CF₃) as the CF₃ source and an oxidant like phenyliodine(III) diacetate (PIDA), provides C3-trifluoromethylated products in good yields. nih.gov This reaction proceeds via a radical mechanism. nih.gov

Electrochemical Methods: A green and sustainable electrochemical approach allows for the regioselective C3-trifluoromethylation using CF₃SO₂Na as the trifluoromethyl source. thieme-connect.denih.gov This method operates at room temperature and avoids the use of transition metals and external oxidants. thieme-connect.denih.gov

Peroxide-Mediated Reactions: Direct C3-trifluoromethylation can also be achieved using sodium trifluoromethanesulfinate mediated by tert-butyl hydroperoxide under metal-free conditions. nih.gov

SubstrateCF₃ SourceCatalyst/MediatorConditionsProductYield (%)Reference(s)
2-Phenyl-2H-indazoleNaSO₂CF₃Methylene Blue / PIDAVisible Light (60W CFL), DCM, rt, 24h2-Phenyl-3-(trifluoromethyl)-2H-indazole75 nih.gov
2-Phenyl-2H-indazoleCF₃SO₂NaC-soft(+)/Ni-foam(-) electrodesMeCN, rt2-Phenyl-3-(trifluoromethyl)-2H-indazoleModerate to Good thieme-connect.denih.gov
2-(p-Tolyl)-2H-indazoleNaSO₂CF₃Methylene Blue / PIDAVisible Light (60W CFL), DCM, rt, 24h2-(p-Tolyl)-3-(trifluoromethyl)-2H-indazole81 nih.gov
2-(4-Methoxyphenyl)-2H-indazoleNaSO₂CF₃Methylene Blue / PIDAVisible Light (60W CFL), DCM, rt, 24h2-(4-Methoxyphenyl)-3-(trifluoromethyl)-2H-indazole83 nih.gov

Acylation: C3-acylated 2H-indazoles are important intermediates, and direct C-H acylation provides an efficient route to their synthesis.

Nickel-Catalyzed Acylation: A method using a Nickel(II) catalyst with aldehydes as the acyl source in the presence of tert-butyl hydroperoxide (TBHP) as an initiator allows for the direct C3-acylation of 2H-indazoles with both aryl and alkyl aldehydes. frontiersin.org

Photocatalyst-Free Acylation: Under visible light irradiation, 2H-indazoles can react with α-keto acids to yield C3-acylated products without the need for external photocatalysts or oxidants. researchgate.net

Visible-Light-Induced Carbamoylation: A transition-metal-free protocol for C3-carbamoylation has been developed using oxamic acids as the coupling source under visible light with an organic photocatalyst. sioc-journal.cn

SubstrateAcyl SourceCatalyst/MediatorConditionsProductYield (%)Reference(s)
2-Phenyl-2H-indazoleBenzaldehydeNiBr₂ / PivOH / TBHP1,4-Dioxane, 100°C, 24h(2-Phenyl-2H-indazol-3-yl)(phenyl)methanone82 frontiersin.org
2-Phenyl-2H-indazole2-Oxo-2-phenylacetic acidNoneVisible Light (420-425nm), MeCN/HFIP, rt, 10-20h(2-Phenyl-2H-indazol-3-yl)(phenyl)methanone92 researchgate.net
2-Phenyl-2H-indazole2-(Hexylamino)-2-oxoacetic acid4CzIPN / Cs₂CO₃Visible Light (405nm), DMSO, 35°C, 12hN-Hexyl-2-phenyl-2H-indazole-3-carboxamide91 nih.govsioc-journal.cn

Beyond the C3 position, C-H functionalization can be directed to other sites, most notably the ortho position of the N2-phenyl ring. This is typically achieved through a chelation-assisted strategy where the N1 atom of the indazole ring acts as a directing group.

Alkenylation: Manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles with various alkynes has been reported. rsc.orgresearchgate.net This reaction proceeds with high E-selectivity and is even applicable in aqueous media. rsc.orgresearchgate.net

Annulation: Rhodium(III)-catalyzed regioselective C-H functionalization of 2-aryl-2H-indazoles with alkynes can lead to annulation, forming fused polycyclic systems like indazolo[2,3-a]quinolines. masterorganicchemistry.com

Acylmethylation: An efficient Cp*Rh(III)-catalyzed direct ortho-acylmethylation of 2H-indazoles with sulfoxonium ylides has been developed, providing access to a variety of ortho-functionalized derivatives. acs.org

Cyclative Capture: Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes results in the formation of 2-aryl-2H-indazoles through a cyclative capture mechanism. nih.govresearchgate.net

Regioselective C-H Functionalization of the Indazole Core

Interplay Between Azido and Indazole Moieties: Intramolecular Transformations

The azide functional group is known for its unique reactivity, particularly its ability to undergo thermal or photolytic decomposition to form highly reactive nitrene intermediates, which can then participate in various intramolecular reactions. While specific studies on the intramolecular transformations of this compound are not extensively documented, the reactivity can be inferred from related systems.

The thermolysis of aryl azides with ortho-substituents is a well-established method for synthesizing heterocyclic compounds, often proceeding through a concerted pericyclic mechanism rather than a discrete nitrene intermediate. rsc.org For example, the thermolysis of o-azidobenzaldehyde derivatives is a common route to form the 2H-indazole ring itself. rsc.orgrsc.org In these cases, the azide group reacts intramolecularly with an imine or related group to form the N-N bond of the pyrazole (B372694) ring. rsc.org Similarly, visible-light-driven photocyclization of aryl azides can achieve intramolecular N-N coupling to access 2H-indazole scaffolds. sioc-journal.cn

When the azide is already part of a heterocyclic system, its decomposition can lead to ring contraction, expansion, or cyclization. For instance, the photolysis of 6-azido-1H-indazole in the presence of diethylamine (B46881) leads to the formation of a diamine product via an azireno-indazole intermediate, showcasing a complex intramolecular rearrangement. thieme-connect.de The thermolysis of the same compound in acid can result in the formation of a new fused oxazole (B20620) ring. thieme-connect.de In a related system, the photolysis of 3-azido-2-phenylquinoline, which is structurally analogous to the title compound, generates a nitrene intermediate that undergoes intramolecular cyclization to form an indoloquinoline product. masterorganicchemistry.com

These examples suggest that the 3-azido group on the 2-phenyl-2H-indazole nucleus is a latent reactive site. Upon thermal or photolytic activation, it would likely generate a 2-phenyl-2H-indazol-3-nitrene intermediate. This highly reactive species could potentially undergo several intramolecular transformations, such as:

Intramolecular C-H insertion into a C-H bond of the N-phenyl ring to form a new fused ring system.

Ring expansion/contraction pathways, although less common for indazoles, are known for other azido-heterocycles. researchgate.net

These potential pathways highlight the synthetic utility of the azido group as a precursor for generating molecular complexity through intramolecular transformations.

Mechanistic Elucidation of Reactions Involving 3 Azido 2 Phenyl 2h Indazole

Investigation of Radical Reaction Mechanisms

A plausible mechanism for this photoredox radical regioselective C-H trifluoromethylation is initiated by the visible-light-induced formation of a trifluoromethyl radical (•CF₃) from the Langlois' reagent. This radical then adds to the C3 position of 2-phenyl-2H-indazole to form a radical intermediate. Subsequent oxidation and deprotonation yield the final 3-trifluoromethyl-2-phenyl-2H-indazole product. chemrxiv.org

Further evidence for radical mechanisms comes from the direct alkylation and acylation of 2H-indazoles. A method utilizing a Ag(I)/Na₂S₂O₈ system allows for the regioselective introduction of alkyl and acyl groups at the C3 position. rsc.org This transformation is believed to proceed via the generation of alkyl or acyl radicals, which then attack the indazole ring. Similarly, the silver-catalyzed synthesis of indazole-2-oxides from N-methyl-2-alkynylanilines is proposed to involve a radical mechanism initiated by single-electron oxidation. researchgate.net

The following table summarizes key findings from studies on radical reactions involving 2H-indazoles:

Reaction Type Reagents/Conditions Key Mechanistic Feature Supporting Evidence
C3-H TrifluoromethylationLanglois' reagent, visible lightRadical pathwayInhibition by radical scavengers (TEMPO, BHT, BQ) chemrxiv.org
C3-Alkylation/AcylationSubstituted Hantzsch esters, Ag(I)/Na₂S₂O₈Radical additionFormation of alkyl/acyl radicals rsc.org
Indazole-2-oxide synthesisN-methyl-2-alkynylanilines, AgNO₃Radical cyclizationProposed single-electron oxidation step researchgate.net

Discrimination Between Concerted and Stepwise Mechanisms

The distinction between concerted and stepwise pathways is a fundamental aspect of mechanistic chemistry, particularly in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, a reaction relevant to azides, is a classic example. organic-chemistry.org In this reaction, a 1,3-dipole (like an organic azide) reacts with a dipolarophile (such as an alkene or alkyne) to form a five-membered ring. organic-chemistry.org While often described as a concerted [4π + 2π] cycloaddition, the mechanism can be influenced by the reactants and conditions, with some cases exhibiting stepwise character. organic-chemistry.orgamazonaws.com

For instance, the thermal, photochemical, and copper(I)-mediated cascade cyclizations of 1-(2-azidophenyl)-3-alkenylallenes have been studied to understand the nuances of the reaction pathway. nih.gov Key questions in these systems include whether the loss of dinitrogen (N₂) from the initial triazoline intermediate is concerted or stepwise. nih.gov Computational studies have been employed to probe the energy profiles of these transformations, supporting the existence of discrete intermediates and suggesting that the reaction regioselectivity is determined at a branching point involving these intermediates. nih.gov

In the context of the Davis-Beirut reaction, which produces 2H-indazoles, the initially proposed mechanism involved a straightforward heterocyclization. nih.gov However, subsequent research has revealed more complex pathways, demonstrating that the key nitroso imine intermediate can participate in alternative reaction cascades. nih.gov The isolation of 2H-indazole N-oxides provides direct evidence for competent oxygenated intermediates, supporting a stepwise rather than a fully concerted process in certain instances. researchgate.net

The debate between concerted and stepwise mechanisms is often addressed by considering factors such as:

Stereochemistry: Concerted reactions are typically stereospecific, while stepwise reactions may lead to a loss of stereochemical information.

Solvent Effects: Stepwise reactions involving charged intermediates are often more sensitive to solvent polarity than concerted reactions. researchcommons.org

Trapping of Intermediates: The successful isolation or spectroscopic detection of an intermediate provides strong evidence for a stepwise mechanism. researchgate.net

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to calculate the energy barriers for both concerted and stepwise pathways, providing theoretical support for the more favorable route. nih.gov

Characterization and Role of Nitrene Intermediates

Nitrenes, the nitrogen analogs of carbenes, are highly reactive intermediates that can be generated from organic azides through thermolysis or photolysis. The decomposition of 3-azido-2-phenyl-2H-indazole is expected to generate the corresponding 2-phenyl-2H-indazol-3-ylnitrene. While direct observation of such nitrenes is challenging due to their high reactivity, their existence is often inferred from the products of their subsequent reactions, such as intramolecular C-H insertion, cyclization, or reactions with trapping agents. uq.edu.au

The photolysis of azides in cryogenic matrices allows for the direct spectroscopic characterization of the resulting nitrene species. For example, the photolysis of 2-azido-1,4-naphthoquinone in an argon matrix at 8 K led to the direct detection of the corresponding triplet vinylnitrene by IR spectroscopy. acs.org This vinylnitrene was found to be stable under these conditions but underwent further reaction upon continued irradiation. acs.org Similar techniques could be applied to study 2-phenyl-2H-indazol-3-ylnitrene.

In synthetic applications, the generation of nitrenes is a key step in reactions like the Cadogan cyclization, where the reductive cyclization of nitroaromatics is widely accepted to proceed via a nitrene intermediate. researchgate.net However, recent studies on the Davis-Beirut reaction have shown that non-nitrene pathways can also be operative, highlighting the complexity of these transformations. nih.govresearchgate.net

The reactivity of the nitrene intermediate derived from this compound can be channeled into various synthetic routes. For example, in the presence of a suitable trapping agent, intermolecular reactions can occur. In the absence of such agents, intramolecular reactions, such as insertion into a C-H bond of the phenyl ring, could lead to the formation of new fused heterocyclic systems.

Mechanisms of Transition Metal Catalysis (e.g., Copper, Palladium, Rhodium, Iron)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and reactions involving indazole derivatives are no exception. Various metals have been employed to catalyze the formation and functionalization of the indazole scaffold, often proceeding through distinct mechanistic pathways.

Copper Catalysis: Copper catalysts are widely used in reactions involving azides. A plausible mechanism for the copper-catalyzed synthesis of 2-phenyl-2H-indazoles from 2-bromobenzaldehydes, anilines, and sodium azide (B81097) involves several steps. acs.org Initially, a condensation reaction forms a 2-bromobenzylidene intermediate. This is followed by a copper-catalyzed S-NAr reaction with sodium azide to produce an azide-copper complex. Subsequent copper-mediated denitrogenation leads to a 2-phenyliminoaniline intermediate, which then undergoes intramolecular cyclization to form the 2H-indazole product. acs.org In some cases, copper can facilitate C-H amidation reactions, potentially involving a high-valent Cu(III)-amido intermediate that undergoes reductive elimination. acs.org

Rhodium Catalysis: Rhodium catalysts are particularly effective in C-H activation and annulation reactions. The synthesis of 2H-indazoles from azobenzenes and various coupling partners under Rh(III) catalysis is a well-established method. nih.gov A general mechanism involves the C-H activation of the azobenzene (B91143) by the Rh(III) catalyst to form a five-membered rhodacycle intermediate. This intermediate then undergoes coordination with the coupling partner, migratory insertion, and subsequent steps to afford the final indazole product. nih.gov For instance, the reaction with vinylene carbonate proceeds through olefin coordination, migratory insertion, and protonation. nih.gov

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling and amination reactions. The synthesis of 2-aryl-2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed process. organic-chemistry.org This reaction proceeds through a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. organic-chemistry.org Palladium-catalyzed azidation of allylic compounds is another important transformation, which typically proceeds through the formation of a (π-allyl)palladium complex that is then attacked by the azide nucleophile. mdpi.com

The following table provides a summary of transition metal-catalyzed reactions for the synthesis and functionalization of indazoles:

Metal Catalyst Reaction Type Proposed Key Intermediate(s) Reference(s)
Copper (Cu)One-pot synthesis of 2H-indazolesAzide-copper complex, 2-phenyliminoaniline intermediate acs.org
Rhodium (Rh)C-H activation/annulation of azobenzenesFive-membered rhodacycle nih.gov
Palladium (Pd)N-arylation/N-benzylation(π-allyl)palladium complex (for allylic azidation) organic-chemistry.orgmdpi.com
Cobalt (Co)C-H activation/cyclizationCobaltacycle mdpi.com
Silver (Ag)Radical decarboxylation/azidationAg(II) intermediate, alkyl radical mdpi.com

Influence of Solvent Effects and Kinetic Studies on Reaction Pathways

The choice of solvent can significantly influence the rate, yield, and even the mechanistic pathway of a chemical reaction. This is particularly true for reactions that involve polar or charged intermediates or transition states. In the context of reactions involving this compound, solvent effects can be pronounced.

For example, in the synthesis of 2H-indazoles via [3+2] cycloaddition of sydnones and arynes, changing the solvent from acetonitrile (B52724) to THF resulted in a significant improvement in yield, from 69% to 90%. nih.gov This suggests that THF better stabilizes the intermediates or transition states involved in the reaction. Further optimization showed that while both THF and acetonitrile could give good yields with a different fluoride (B91410) source, THF was preferred as it resulted in a cleaner reaction profile. nih.gov

Kinetic studies are essential for a detailed understanding of reaction mechanisms. By measuring the rate of a reaction as a function of reactant concentrations, temperature, and other parameters, it is possible to determine the rate law and activation parameters (enthalpy and entropy of activation). This information can help to distinguish between different possible mechanisms. For instance, the observation that the rate of a 1,3-dipolar cycloaddition is largely unaffected by solvent polarity is often taken as evidence for a concerted mechanism, as a stepwise pathway involving zwitterionic intermediates would be expected to be more sensitive to the solvent environment. amazonaws.com

The effect of solvent on the NMR chemical shifts of a related azido-containing compound, 4-azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, has been studied. researchcommons.org Significant changes in chemical shifts were observed when moving from polar solvents like DMSO-d6 to less polar solvents like CDCl₃, indicating strong solvent-solute interactions that could also influence reactivity. researchcommons.org

Advanced Spectroscopic and Characterization Techniques for 3 Azido 2 Phenyl 2h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural analysis of indazole derivatives, providing detailed information about the chemical environment of magnetically active nuclei. mdpi.com

One-dimensional NMR spectra offer a fundamental overview of the molecule's structure.

¹H NMR: The proton NMR spectrum of a 2-phenyl-2H-indazole derivative typically shows distinct signals for the indazole core and the N-phenyl substituent. mdpi.com For the parent 2-phenyl-2H-indazole, the proton on C3 appears as a singlet at approximately 8.40 ppm. mdpi.com In 3-Azido-2-phenyl-2H-indazole, this signal would be absent. The protons of the benzo-fused ring typically appear as a set of multiplets between 7.10 and 7.80 ppm. The protons of the 2-phenyl group also resonate in the aromatic region, generally between 7.30 and 7.95 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 2-phenyl-2H-indazole, the indazole and phenyl carbons resonate in the range of 117 to 150 ppm. mdpi.com The introduction of an azido (B1232118) group at the C3 position is expected to significantly shift the resonance of this carbon. For comparison, in 3-azido-1H-indole derivatives, the C3 carbon attached to the azido group resonates at a much more upfield position (around 87-88 ppm) compared to its non-substituted counterparts. rsc.org A similar upfield shift would be anticipated for C3 in this compound.

¹⁹F NMR: For derivatives containing fluorine, ¹⁹F NMR is a powerful technique. In fluorinated 2-phenyl-3-(trifluoromethyl)-2H-indazole derivatives, the trifluoromethyl group gives a sharp singlet in the ¹⁹F NMR spectrum, with chemical shifts around -54 ppm. chemrxiv.org This confirms the presence and electronic environment of the fluorine-containing substituent.

Table 1: Illustrative ¹H and ¹³C NMR Data for 2-Phenyl-2H-indazole Derivatives

CompoundNucleusPositionChemical Shift (δ, ppm)Reference
2-Phenyl-2H-indazole¹HH-38.40 (s) mdpi.com
¹HAromatic H7.11 - 7.91 (m) mdpi.com
¹³CAromatic C117.94 - 149.78 mdpi.com
2-Phenyl-3-(trifluoromethyl)-2H-indazole¹HAromatic H7.28 - 7.87 (m) chemrxiv.org
¹³CAromatic/Indazole C118.4 - 148.2 chemrxiv.org
¹⁹FCF₃-54.2 chemrxiv.org
3-Azido-1H-indole (for comparison)¹³CC-388.7 rsc.org

Two-dimensional NMR experiments are crucial for unambiguously assigning signals, especially in complex molecules with overlapping resonances in their 1D spectra. wikipedia.orgnih.govlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY would be used to trace the connectivity between the four adjacent protons on the benzo-fused ring (H4, H5, H6, H7) and to confirm the coupling patterns within the 2-phenyl group. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). wikipedia.org It is invaluable for assigning the carbon signals of the indazole and phenyl rings by correlating them to their attached, and often more easily assigned, protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns. researchgate.net

HRMS provides a highly accurate mass measurement of the parent molecular ion, allowing for the determination of its elemental formula. acs.orgrsc.org For this compound (C₁₃H₉N₅), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. For example, the [M+H]⁺ ion for the related 3-azido-2-phenyl-1H-indole (C₁₄H₁₀N₄) has a calculated m/z of 235.0984, which was confirmed experimentally (found: 235.0986). rsc.org A similar level of accuracy would be expected for this compound, confirming its molecular formula.

A characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da) from the molecular ion upon ionization. researchgate.netresearchgate.net This fragmentation is a strong indicator of the presence of the azido group.

Table 2: Expected HRMS Data for this compound

IonFormulaCalculated m/z
[M]⁺C₁₃H₉N₅235.0858
[M+H]⁺C₁₃H₁₀N₅236.0936
[M-N₂]⁺C₁₃H₉N₃207.0800

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The most diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹. rsc.orgqu.edu.qa The presence of a strong absorption in this specific window is compelling evidence for the incorporation of the azido functional group into the molecule. Other expected signals include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the aromatic and indazole rings (around 1450-1620 cm⁻¹). qu.edu.qa

Table 3: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Azide (R-N₃)Asymmetric stretch2100 - 2150 rsc.org
Aromatic C-HStretch3000 - 3100 rsc.org
Aromatic C=CStretch1450 - 1600 rsc.org

X-ray Crystallography for Solid-State Structure Determination

In the crystal structure of 2-(4-methylphenyl)-2H-indazole, the indazole ring is nearly planar, and the dihedral angle between the indazole ring and the substituted phenyl ring is 46.26°. nih.gov For this compound, a crystal structure would unequivocally confirm the substitution pattern, showing the azide group located at the C3 position and the phenyl group at the N2 position. It would also provide precise bond lengths and angles, including those of the N=N=N moiety.

Table 4: Example Crystal Data for a 2-Phenyl-2H-indazole Derivative

Parameter2-(4-Methylphenyl)-2H-indazoleReference
Formula C₁₄H₁₂N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n
a (Å) 12.539 nih.gov
b (Å) 6.029 nih.gov
c (Å) 14.401 nih.gov
**β (°) **93.636 nih.gov
Dihedral Angle (Indazole/Phenyl) 46.26° nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for characterizing the electronic structure of conjugated systems, such as those present in this compound and its derivatives. This method measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are directly related to the electronic transitions within the molecule. For the 2-phenyl-2H-indazole scaffold, these transitions are typically π → π* and n → π* in nature, originating from the aromatic rings and the nitrogen heteroatoms.

Detailed Research Findings

The electronic absorption spectra of 2-phenyl-2H-indazole and its derivatives have been investigated in various studies, often in the context of synthetic methodology development or photophysical property evaluation. Generally, 2-alkyl-2H-indazoles exhibit a characteristic broad absorption band in the range of approximately 275 nm to 300 nm, with a molar absorptivity (log ε) of about 4.2. researchgate.net The position and intensity of these absorption bands are sensitive to the nature and position of substituents on both the indazole core and the 2-phenyl ring, as well as the solvent used for analysis. acs.org

While specific UV-Vis spectral data for This compound is not prominently available in the reviewed literature, data for closely related compounds provide significant insight. For instance, the UV spectrum of a structurally analogous compound, 3-azido-2-phenylquinoline , was recorded in acetonitrile (B52724), showing absorption maxima (λmax) at 257 nm, 260 nm, and 337 nm. researchgate.net The azido group's introduction is critical as it is a photoactive moiety, and its electronic transitions are key to its photochemical reactivity.

In studies focused on the functionalization of the 2H-indazole ring system, UV-Vis spectroscopy is often employed to characterize both starting materials and products. For example, in the development of a continuous photochemical process, the UV/Vis spectrum of a benzyne (B1209423) precursor derived from a triazene (B1217601) showed a maximum absorbance at 288 nm, extending to around 370 nm. researchgate.net This information was crucial for selecting the appropriate light source for the photochemical reaction. researchgate.net

Furthermore, the UV-Vis absorption characteristics of C3-acylated 2H-indazole products have been noted to influence reaction outcomes. It has been proposed that the broader light absorption range of these products can inhibit the continuous formation of the desired compound. acs.orgucd.ie This highlights the practical implications of understanding the UV-Vis spectra of these molecules in synthetic applications.

The tables below summarize the UV-Vis absorption data for several 2-phenyl-2H-indazole derivatives as reported in the scientific literature.

Table 1: UV-Vis Spectral Data for 2-Phenyl-2H-Indazole Derivatives and a Related Azido Compound

Compound Nameλmax (nm)Solvent
3-Azido-2-phenylquinoline257, 260, 337Acetonitrile
Benzyne Precursor (a triazene derivative)288Not Specified

Data sourced from references researchgate.netresearchgate.net.

Interactive Data Table: UV-Vis Absorption of 2-Phenyl-2H-Indazole Derivatives

This table provides a filterable view of the UV-Vis data for various derivatives.

DerivativeFunctional Groupsλmax (nm)Solvent
2-Alkyl-2H-indazoles (general)Alkyl at N2~275-300Not Specified
3-Azido-2-phenylquinoline3-azido, 2-phenyl on quinoline (B57606)257, 260, 337Acetonitrile
Benzyne PrecursorTriazene288Not Specified

Theoretical and Computational Investigations of 3 Azido 2 Phenyl 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about the electronic nature of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering unique advantages for studying systems like 3-Azido-2-phenyl-2H-indazole.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a widely used tool for investigating the reaction mechanisms and energetics of organic molecules due to its favorable balance of computational cost and accuracy. For this compound, DFT calculations can be employed to explore various chemical transformations. For instance, the thermal or photochemical decomposition of the azide (B81097) group is a characteristic reaction that can be meticulously studied. DFT can be used to map the potential energy surface of this process, identifying transition states and intermediates, such as the corresponding nitrene.

The energetics of these pathways, including activation energies and reaction enthalpies, can be calculated to predict the feasibility and kinetics of different reactions. Furthermore, DFT can shed light on the regioselectivity and stereoselectivity of reactions involving the indazole core or the phenyl substituent. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous azido-containing heterocyclic compounds.

A hypothetical DFT study on the thermal decomposition of this compound might involve the following steps:

Optimization of the ground state geometry of the reactant.

Locating the transition state for nitrogen extrusion.

Characterization of the resulting nitrene intermediate.

Calculation of the activation energy for the reaction.

Such a study would provide critical data on the stability and reactivity of the molecule.

Ab Initio Methods for Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. For this compound, ab initio calculations can be used to determine fundamental properties such as ionization potentials, electron affinities, and electronic transition energies.

These methods are particularly useful for obtaining a precise picture of the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. While computationally more demanding than DFT, ab initio methods serve as a benchmark for validating the results of less computationally intensive approaches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotatable bond between the indazole and phenyl rings, MD simulations can provide insights into its conformational landscape. By simulating the motion of the atoms over a period of time, it is possible to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to investigate intermolecular interactions. By placing the molecule in a simulated solvent box or in the presence of other molecules, one can study how it interacts with its environment. This is particularly important for understanding its solubility, aggregation behavior, and interactions with biological targets. The simulations can reveal the nature and strength of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

Computational Prediction of Reaction Pathways and Product Selectivity

Computational chemistry plays a crucial role in predicting the course of chemical reactions. For this compound, computational methods can be used to explore a variety of potential reaction pathways. For example, in addition to the decomposition of the azide, the molecule could undergo cycloaddition reactions or electrophilic/nucleophilic substitutions on the aromatic rings.

By calculating the activation energies for competing pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions. This information can be invaluable for designing synthetic routes and for understanding the formation of byproducts. Computational models can also predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts to achieve desired outcomes. For instance, the reaction of the in situ generated nitrene with various trapping agents could be modeled to predict the most favorable products.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its reactivity. Various reactivity descriptors, derived from quantum chemical calculations, can be used to quantify and predict the chemical behavior of this compound. Some of the key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Local Reactivity Descriptors (Fukui Functions): These functions can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

An analysis of these descriptors for this compound would provide a comprehensive understanding of its reactivity profile, allowing for predictions of how it will interact with other chemical species.

The table below summarizes some of the key computational parameters that would be investigated in a theoretical study of this compound.

Computational ParameterInformation Gained
Ground State Energy Thermodynamic stability of the molecule.
HOMO-LUMO Gap Chemical reactivity and electronic excitability.
Activation Energy The kinetic barrier for a chemical reaction.
Molecular Electrostatic Potential Sites for electrophilic and nucleophilic attack.
Dihedral Angle Distribution Conformational preferences of the molecule.

Applications of 3 Azido 2 Phenyl 2h Indazole As a Synthetic Intermediate

Precursor for Diverse Nitrogen-Containing Heterocycles

The azide (B81097) moiety of 3-Azido-2-phenyl-2H-indazole is a key functional group that enables its participation in various cycloaddition reactions, leading to the formation of a wide range of nitrogen-rich heterocyclic systems. These reactions are fundamental in medicinal chemistry and materials science for accessing novel scaffolds.

The general scheme for the CuAAC reaction involving this compound is presented below:

Scheme 1: General reaction for the synthesis of 1,2,3-triazoles from this compound and a terminal alkyne using a copper(I) catalyst.

The utility of this reaction is demonstrated by the wide variety of substituents (R) that can be introduced via the alkyne partner. The table below illustrates potential products from the reaction with different functionalized alkynes.

Alkyne ReactantR-Group on AlkyneResulting Triazole Product
PhenylacetylenePhenyl3-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2-phenyl-2H-indazole
Propargyl alcohol-CH₂OH(1-(2-Phenyl-2H-indazol-3-yl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynyl-4-fluorobenzene4-Fluorophenyl3-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-2-phenyl-2H-indazole
3-Butyn-1-ol-CH₂CH₂OH2-(1-(2-Phenyl-2H-indazol-3-yl)-1H-1,2,3-triazol-4-yl)ethanol
Ethynyltrimethylsilane-Si(CH₃)₃2-Phenyl-3-(1-(trimethylsilyl)-1H-1,2,3-triazol-4-yl)-2H-indazole

This interactive table showcases the diversity of 1,2,3-triazole derivatives accessible from this compound through click chemistry.

Beyond simple cycloadditions, this compound can be employed in more complex reaction cascades to construct fused polycyclic aromatic systems. These reactions often involve an initial transformation of the azide group followed by an intramolecular cyclization event. For instance, the azide can undergo reactions to form intermediates that subsequently cyclize onto the indazole core or the appended phenyl ring, leading to novel, rigid heterocyclic structures.

One synthetic strategy involves the intramolecular cycloaddition of a diazo intermediate, which can be conceptually related to the reactivity of the azide precursor. researchgate.net Synthetic routes toward 1,2,3-triazole-fused pyrazines and pyridazines often rely on the cyclization of heterocyclic diamines or reactions with dicarbonyl compounds, highlighting general strategies for forming fused systems that could be adapted from intermediates derived from this compound. mdpi.com For example, a reaction sequence could be designed where the azide is converted into a reactive group that then participates in an intramolecular annulation, effectively fusing a new ring onto the indazole framework.

Generation of Highly Reactive Chemical Intermediates

The azide group is a well-known precursor to highly reactive nitrene intermediates upon thermal or photochemical activation. This property allows this compound to serve as a source for indazolylnitrene, which can engage in a variety of powerful bond-forming reactions.

The photolysis or thermolysis of aryl azides is a standard method for generating singlet aryl nitrene intermediates. nih.govd-nb.info When applied to this compound, this reaction transiently produces the corresponding 2-phenyl-2H-indazol-3-nitrene. This electrophilic species can undergo rapid intramolecular reactions, including C-H insertion. The nitrene can insert into C-H bonds on the adjacent phenyl ring (ortho position) to form a new five-membered fused ring system, or potentially into C-H bonds of the indazole core itself. Such cyclization reactions are powerful tools for creating complex, polycyclic heterocyclic molecules from simple precursors. The precise control of reaction conditions, often achievable in continuous flow photoreactors, can minimize side reactions and improve the selectivity of these transformations. nih.govd-nb.info

The potential intramolecular cyclization pathways for the nitrene generated from this compound are outlined below:

Reaction PathwayDescriptionPotential Product
Intramolecular C-H Insertion The generated nitrene inserts into an ortho C-H bond of the N-phenyl substituent.Fused polycyclic indazole derivative (e.g., indazolo[3,2-a]cinnoline system)
Ring Expansion/Rearrangement The nitrene intermediate undergoes skeletal rearrangement, potentially leading to expanded ring systems.Azepine-type structures (by analogy with simple aryl azides)
Intermolecular Reactions In the presence of other substrates, the nitrene can undergo intermolecular C-H insertion or react with nucleophiles.Substituted 3-amino-2-phenyl-2H-indazole derivatives

This interactive table details the reactive pathways available to the nitrene intermediate generated from this compound.

Modular Building Block in Complex Molecule Construction

The strategic position of the azide group on the 2-phenyl-2H-indazole scaffold makes it a versatile handle for chemical modification. This allows the compound to be used as a modular building block, where the core structure can be systematically elaborated to generate large libraries of related compounds for structure-activity relationship (SAR) studies.

The development of molecular libraries from a common scaffold is a key strategy in modern drug discovery. This compound is an excellent starting point for such endeavors. Several derivatization strategies can be envisioned:

Click Chemistry: As detailed in section 7.1.1, reacting the azide with a diverse panel of alkynes provides a straightforward method to append a wide variety of functional groups, generating a library of triazole-linked indazoles. nih.govresearchgate.net

Reduction to Amine: The azide can be readily reduced to the corresponding amine, 3-amino-2-phenyl-2H-indazole. This primary amine is a versatile functional group that can undergo a multitude of subsequent reactions, including acylation, sulfonylation, alkylation, and reductive amination, to create extensive libraries of amide, sulfonamide, and amine derivatives. nih.gov

Modification of the Phenyl Ring: The phenyl ring at the 2-position can be substituted with various groups (e.g., halogens, nitro groups) before the introduction of the azide. These substituents can then be further modified or used as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), adding another dimension of structural diversity to the molecular library. nih.gov

The table below summarizes key derivatization strategies starting from the 3-azido or the corresponding 3-amino intermediate.

Starting MaterialReagent/Reaction TypeFunctional Group Introduced
This compoundTerminal Alkynes / CuAAC1,2,3-Triazole-linked substituents
3-Amino-2-phenyl-2H-indazoleAcid Chlorides / AcylationAmides
3-Amino-2-phenyl-2H-indazoleSulfonyl Chlorides / SulfonylationSulfonamides
3-Amino-2-phenyl-2H-indazoleAldehydes / Reductive AminationSecondary/Tertiary Amines
3-Amino-2-phenyl-2H-indazoleIsocyanates / AdditionUreas

This interactive table outlines various chemical transformations for building a diverse molecular library from this compound.

Q & A

Q. What are the established synthetic routes for 3-Azido-2-phenyl-2H-indazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves functionalization of the indazole core. A common approach is the nucleophilic substitution of a halogen or hydroxyl group at the 3-position with an azide moiety. For example:

  • Method A : React 3-bromo-2-phenyl-2H-indazole with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours .
  • Method B : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the azide group, though this requires pre-functionalization with an alkyne .
    Yields vary based on solvent choice, catalyst loading, and temperature. DMF often improves solubility but may require rigorous purification to remove residual solvent. Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • 1H/13C NMR : Key signals include the indazole NH proton (δ 10.2–11.5 ppm, broad singlet) and azide resonance (no direct proton signal). Aromatic protons from the phenyl group appear at δ 7.2–7.8 ppm .
  • IR Spectroscopy : The azide group shows a strong absorption band at ~2100 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 250.1 for C₁₃H₁₀N₄) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate regioisomers or azide decomposition products .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How does the azide group in this compound influence its reactivity in click chemistry applications?

The azide moiety enables CuAAC reactions with terminal alkynes to form triazole-linked conjugates, useful for bioconjugation or probe design. Key considerations:

  • Catalyst Optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates and reduce copper-induced degradation .
  • Solvent Compatibility : Reactions in t-BuOH/H₂O (1:1) minimize side reactions compared to DMSO .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to avoid over-functionalization .

Q. What contradictory findings exist regarding the biological activity of this compound derivatives, and how can they be resolved?

  • Antiprotozoal Activity : Some studies report IC₅₀ values <10 μM against Trypanosoma brucei, while others show no activity. This discrepancy may arise from differences in assay conditions (e.g., serum content affecting compound stability) or substituent positioning .
  • Cytotoxicity : Azide-containing derivatives exhibit variable toxicity in mammalian cell lines (e.g., HEK293). Dose-response assays with controls for ROS generation (common with azides) are critical .

Q. What computational methods are recommended to predict the stability and reactivity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess azide group lability and thermal decomposition pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to predict membrane permeability .
  • QSPR Models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with experimental stability data to guide functionalization .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Variable Catalysts : Compare Cu(I) vs. Ru-based catalysts in azide introduction; Cu(I) often gives higher yields but may require strict anhydrous conditions .
  • Side Reactions : Azide decomposition to amines under prolonged heating can reduce yields. Use low-temperature (≤80°C) and inert atmospheres .

Q. What experimental controls are essential when evaluating the photostability of this compound?

  • Light Exposure Tests : Irradiate samples under UV (254 nm) and visible light, comparing degradation rates via HPLC .
  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to assess photo-induced radical pathways .

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